molecular formula C8H12N2O B008505 4-Amino-3-hydroxyphenylethylamine CAS No. 104083-77-4

4-Amino-3-hydroxyphenylethylamine

Cat. No.: B008505
CAS No.: 104083-77-4
M. Wt: 152.19 g/mol
InChI Key: IUAIZBWUVPEDFW-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxyphenylethylamine (AHPEA), with the CAS registry number 104083-77-4, is an o-aminophenol derivative that serves as a critical diagnostic marker in chemical degradation studies of neuromelanin . Neuromelanin is a pigment found in specific brain regions, such as the substantia nigra and locus coeruleus, and its composition is a key area of study in neuroscience and research on neurodegenerative diseases like Parkinson's disease . The analysis of this compound, typically performed using HPLC following reductive hydroiodic acid (HI) hydrolysis of neuromelanin samples, provides researchers with a chemical footprint of the pigment's precursors . This allows for the identification of catecholamine-derived units, notably from dopamine and its cysteinyl conjugates, within the complex neuromelanin polymer . The ability to quantify these markers is essential for understanding the biosynthesis, structure, and potential role of neuromelanin in brain aging and neurodegeneration. This product is intended for research purposes as a standard compound and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

104083-77-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-5-(2-aminoethyl)phenol

InChI

InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2

InChI Key

IUAIZBWUVPEDFW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)O)N

Canonical SMILES

C1=CC(=C(C=C1CCN)O)N

Other CAS No.

104083-77-4

Synonyms

4-amino-3-hydroxyphenylethylamine
AHPEA

Origin of Product

United States

Scientific Research Applications

Melanin Research

4-AHPEA is primarily recognized as a degradation product of pheomelanin, which is a type of melanin found in various biological systems. Its analysis is crucial for understanding the biochemical pathways of melanin synthesis and degradation.

Analytical Techniques

The compound is often analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of melanin markers. Recent studies have highlighted methods involving hydroiodic acid (HI) hydrolysis to convert melanin into 4-AHPEA, facilitating its detection alongside other markers such as pyrrole-2,3-dicarboxylic acid (PDCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) .

Case Studies

  • In a study investigating the levels of neuromelanin in the substantia nigra of Parkinson's disease (PD) patients, researchers found that 4-AHPEA levels were significantly lower compared to control groups, suggesting its potential as a biomarker for neurodegenerative conditions .
  • Another study demonstrated that 4-AHPEA can be effectively used to differentiate between pheomelanin and eumelanin in human tissues, providing insights into the composition of neuromelanin and its implications for aging and disease .

Neurological Implications

The role of 4-AHPEA extends into neurological research, particularly concerning its association with neurodegenerative diseases.

Biomarker Potential

4-AHPEA has been identified as a potential biomarker for assessing oxidative stress related to neuromelanin in the brain. Elevated levels of this compound may indicate increased pheomelanin production, which has been linked to oxidative damage in neuronal cells .

Therapeutic Insights

Research suggests that understanding the pathways involving 4-AHPEA could lead to novel therapeutic strategies targeting oxidative stress in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating melanin synthesis or degradation pathways, it may be possible to mitigate some of the neurotoxic effects associated with these conditions.

Summary Table of Applications

Application AreaMethodologyKey Findings
Melanin AnalysisHPLC with HI hydrolysis4-AHPEA serves as a marker for pheomelanin
Neurological StudiesComparative analysis in PD patientsLower levels of 4-AHPEA correlate with disease severity
Therapeutic ResearchInvestigating oxidative stress pathwaysPotential for developing neuroprotective strategies

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

4-AHPEA shares structural and functional similarities with several compounds involved in melanogenesis, neuromelanin aging, and analytical chemistry. Below is a detailed comparison:

Table 1: Key Compounds Compared to 4-AHPEA

Compound Name Structure Molecular Formula Role/Application Distinguishing Features
4-AHPEA Phenethylamine with -NH₂ (C4) and -OH (C3) C$8$H${12}$ON$_2$·2HCl Melanin degradation marker (benzothiazine units) High PDCA/PTCA ratio in degradation; indicates DA-melanin with cysteinyl-DA units
3-AHPEA Structural isomer of 4-AHPEA (-NH₂ at C3, -OH at C4) C$8$H${12}$ON$_2$·2HCl Comparative studies on melanin isomerization Altered reactivity due to positional isomerism; less prevalent in melanin analysis
4-AHP Phenylalanine derivative (-NH₂ at C4, -OH at C3, alanine side chain) C$9$H${11}$NO$_3$ Precursor in melanin synthesis; degradation product Contains carboxyl group; used to calculate 4-AHPEA/4-AHP ratios in melanin analysis
TTCA Thiazole-2,4,5-tricarboxylic acid C$5$H$3$NO$_6$S Marker for benzothiazole units in aged melanin Forms during aging of benzothiazine units; indicates melanin structural conversion
5-S-Cysteinyl-dopamine (5-S-Cys-DA) Dopamine conjugated to cysteine via thioether bond C${11}$H${14}$N$2$O$3$S Neurotoxic intermediate trapped in neuromelanin Reflects oxidative stress in DA metabolism; co-localizes with 4-AHPEA in melanin

Key Findings from Comparative Studies

Structural Isomerism (4-AHPEA vs. 3-AHPEA):
Positional isomerism significantly impacts biological activity. 4-AHPEA is preferentially formed in DA-melanin degradation, whereas 3-AHPEA is less prevalent, suggesting steric or electronic preferences in melanin polymerization .

Role in Melanin Aging (4-AHPEA vs. TTCA):
During neuromelanin aging, benzothiazine units (marked by 4-AHPEA) convert to benzothiazole structures (marked by TTCA). This shift is quantified by the 4-AHPEA/TTCA ratio, which decreases over time, reflecting melanin’s oxidative stability .

Analytical Markers (4-AHPEA vs. 4-AHP):
The 4-AHPEA/4-AHP ratio distinguishes DA-melanin from mixed melanins. Higher ratios correlate with DA-rich melanin, while lower ratios indicate cysteinyl-DA incorporation, common in neuromelanin .

Cysteinyl Conjugates (5-S-Cys-DA vs. 4-AHPEA): 5-S-Cys-DA is a neurotoxic precursor trapped in melanin during synthesis, whereas 4-AHPEA emerges as a degradation byproduct. Both serve as biomarkers for melanin’s neuroprotective role against oxidative stress .

Preparation Methods

Nitrosation of Phenolic Precursors

The nitrosation of phenolic substrates, as demonstrated in the synthesis of 4-amino-3-methylphenol, involves the conversion of m-cresol to 4-nitroso-3-methylphenol using sodium nitrite and hydrochloric acid under controlled temperatures (3–10°C). This step is critical for introducing the nitroso group (-NO) at the para position relative to the hydroxyl group. For 4-amino-3-hydroxyphenylethylamine, a similar approach could employ 3-hydroxyphenylethylamine as the starting material. Key variables include:

  • Solvent system : Aqueous sodium hydroxide ensures solubility and facilitates nitrosation.

  • Temperature control : Maintaining subambient temperatures (-5–15°C) minimizes side reactions like diazonium salt decomposition.

  • Stoichiometry : Optimal molar ratios of substrate-to-nitrosating agent (1:0.68 for m-cresol/Sodium Nitrite) prevent over-nitrosation.

Catalytic Hydrogenation of Nitroso Intermediates

Reduction of nitroso compounds to amines is typically achieved via hydrogenation. Patent CN103508908A employs palladium carbon (Pd/C) or Raney nickel in alcoholic solvents (methanol, ethanol) under mild hydrogen pressure (0.1–0.5 MPa). For this compound, this step would reduce the nitroso group to an amine while preserving the hydroxyl and ethylamine functionalities. Critical parameters include:

  • Catalyst loading : 0.5–5 wt% Pd/C relative to substrate.

  • Reaction duration : 2–8 hours at 20–40°C.

  • Promoters : Ammonia or organic amines (e.g., trimethylamine) enhance reduction efficiency by stabilizing intermediates.

Table 1: Comparative Hydrogenation Conditions for Nitroso Derivatives

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
4-Nitroso-3-methylphenol5% Pd/CMethanol20–252–880–88≥99.5
Diazonium saltZn/HClH2O25–300.5–175–82≥98.0

Continuous Flow Microreactor Systems for Scalable Synthesis

Diazotization-Coupling-Reduction Sequences

The multi-temperature-zone microchannel reactor method for 4-amino-3-chlorophenol exemplifies a scalable, green approach. This three-step process—diazotization, coupling, and reduction—could be adapted for this compound by substituting m-chlorophenol with 3-hydroxyphenylethylamine . Advantages include:

  • Precision temperature control : Independent zones for diazotization (-5–20°C), coupling (0–30°C), and reduction (25–30°C).

  • Reduced reaction times : 30–60 seconds per step versus hours in batch reactors.

  • Chemoselectivity : Microreactors minimize side reactions, improving yield and purity.

Reductive Cleavage of Azo Intermediates

Post-coupling, azo intermediates are reduced using metal-chemical hybrid systems (e.g., Zn/HCl or Fe/HCl). For this compound, this step would cleave the azo bond (-N=N-) to yield two amine moieties. Challenges include avoiding over-reduction of the hydroxyl group, necessitating milder conditions (e.g., 25–30°C, pH 4–6).

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

High-purity 4-amino-3-methylphenol (≥99.5%) is achieved via recrystallization in low-boiling alcohols (methanol, ethanol) at 40–70°C. For this compound, similar protocols would involve:

  • Solvent-to-product ratios : 2:1 to 4:1 (w/w) to ensure complete dissolution.

  • Cooling gradients : Slow cooling (10–15°C/h) promotes large, pure crystals.

  • Drying conditions : Vacuum drying at 30–60°C prevents thermal degradation.

Table 2: Recrystallization Efficiency Across Alcohol Solvents

SolventSolubility (g/100 mL)Crystallization Temp (°C)Purity Increase (%)
Methanol12.510–1599.5 → 99.9
Ethanol9.85–1099.3 → 99.7
Isopropanol7.20–598.8 → 99.4

Environmental and Economic Considerations

Waste Stream Management

The nitrosation-hydrogenation route generates aqueous waste containing sodium chloride and residual catalysts. Implementing catalyst recovery systems (e.g., filtration for Pd/C) reduces metal leaching, while distillation reclaims solvents like methanol (90–95% recovery).

Cost Analysis of Catalytic Systems

Pd/C, though efficient, incurs high costs ($150–200/g). Alternatives like Raney nickel ($5–10/g) offer economic viability for large-scale production but require higher temperatures (40–60°C), risking substrate degradation .

Q & A

Q. What analytical techniques are recommended for quantifying 4-Amino-3-hydroxyphenylethylamine (4-AHPEA) in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) is the primary method for quantifying 4-AHPEA in tissues like the substantia nigra. Key steps include:

  • Sample Preparation : Homogenize tissue in acidic conditions (e.g., 0.1 M HClO₄) to stabilize catecholamines.
  • Chromatographic Separation : Use a C18 reverse-phase column with a mobile phase containing sodium phosphate buffer (pH 3.0), ion-pairing agents (e.g., octanesulfonic acid), and methanol.
  • Detection : Set ECD parameters to +0.6 V for optimal oxidation of 4-AHPEA.
  • Validation : Include internal standards (e.g., deuterated analogs) and calibrate with spiked matrices to ensure linearity (R² > 0.99) and sensitivity (limit of detection ~0.1 ng/mL) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific safety data for 4-AHPEA is limited, protocols for structurally similar amines (e.g., 4-aminodiphenylamine) apply:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .
  • Containment : Work in a fume hood with negative pressure to avoid inhalation or environmental release.
  • Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in 4-AHPEA levels observed across neurodegenerative disease studies?

Methodological Answer: Conflicting results (e.g., lower absolute 4-AHPEA levels but higher conversion rates in Parkinson’s disease) require:

  • Normalization : Adjust 4-AHPEA values to dopamine (DA) concentrations to account for neuronal loss. For example, calculate the 4-AHPEA/DA ratio to isolate enzymatic conversion efficiency .
  • Cohort Stratification : Control for variables like disease duration, medication (e.g., L-DOPA), and post-mortem tissue handling protocols.
  • Statistical Models : Use multivariate regression to identify confounding factors (e.g., age, sex) that may bias results .

Q. What methodological considerations are critical for synthesizing 4-AHPEA via hydroiodic acid (HI) reductive hydrolysis?

Methodological Answer: HI reductive hydrolysis of DA pheomelanin requires optimization of:

  • Reaction Conditions : Use 57% HI at 130°C under nitrogen to minimize oxidative degradation.
  • Time Course : Monitor reaction progress at 1-hour intervals via TLC (silica gel, ethyl acetate:hexane 1:1) to prevent over-hydrolysis.
  • Purification : Isolate 4-AHPEA using column chromatography (Sephadex LH-20) and confirm purity (>95%) via NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. How does 4-AHPEA function as a biomarker in Parkinson’s disease models, and what are its limitations?

Methodological Answer: 4-AHPEA serves as a marker for DA pheomelanin degradation but has limitations:

  • Specificity : Cross-validate with other markers (e.g., 4-amino-3-hydroxyphenylalanine for DOPA pheomelanin) to rule out nonspecific hydrolysis products.
  • Sensitivity : Combine HPLC-ECD with mass spectrometry (LC-MS/MS) for low-abundance samples (e.g., early-stage PD).
  • Biological Relevance : Correlate 4-AHPEA levels with histopathological indices (e.g., Lewy body density) to confirm its role in disease progression .

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